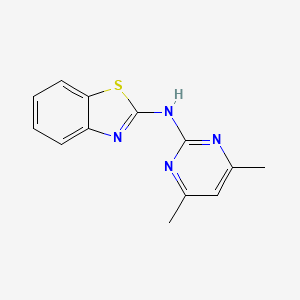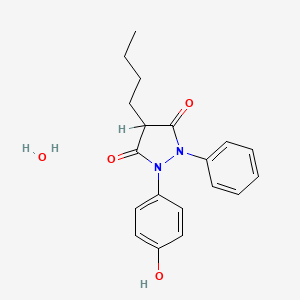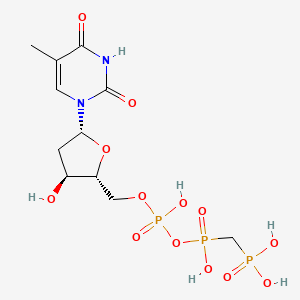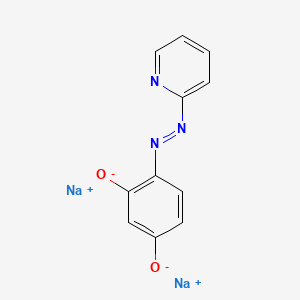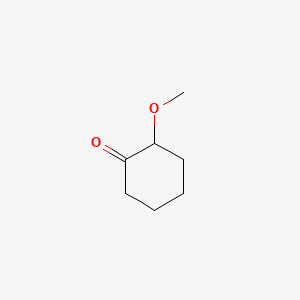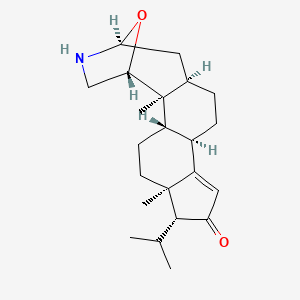
Samandenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samandenone is a steroid alkaloid.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity of Cardenolides
Cardenolides, a class of organic compounds which includes samandenone, have been studied for their potential antitumor activity. A study by (Mijatovic et al., 2008) investigated the antitumor effects of a novel hemisynthetic cardenolide, revealing that it decreases the viability/proliferation of human prostate cancer cell lines. The study found that these effects were not linked to an increase in intracellular calcium concentrations but rather to the compound's ability to disorganize nucleolar structure and function. This included an impairment of cyclin-dependent kinase and c-Myc expression and related signaling pathways.
Cardiovascular Research
S-adenosylmethionine (SAM), a metabolic intermediate of homocysteine, has been studied for its effects on cardiovascular health. (Lim et al., 2011) explored the effects of SAM on neointimal formation after balloon injury in obese diabetic rats, showing that SAM treatment caused a significant dose-dependent reduction in the intima-to-media ratio. This suggests that SAM might have protective effects against restenosis after balloon injury.
Methylation and Biological Function
SAM is also recognized for its role as a major biological methyl donor in reactions catalyzed by methyltransferases, as highlighted by (Fontecave et al., 2004). The study discusses SAM's multifaceted biological roles, including as a source of methylene, amino, ribosyl, and aminopropyl groups in various biosynthetic processes.
SAM's Diverse Roles in Plant Metabolism
SAM's diverse roles in plant metabolism were explored by (Roje, 2006). The study outlines SAM's participation in the biosynthesis of polyamines, metal ion chelating compounds, and the plant hormone ethylene, among others, emphasizing its significance in plant biochemistry.
Inhibitory Effects on Cancer Growth
Furthering the exploration of SAM's antitumor properties, (Zhao et al., 2010) investigated the inhibitory effects of SAM on human gastric cancer cells. The study found that SAM can inhibit the growth of cancer cells both in vivo and in vitro, potentially by reversing the hypomethylation of certain genes, thus reducing their expression and inhibiting tumor growth.
Eigenschaften
CAS-Nummer |
6400-81-3 |
|---|---|
Produktname |
Samandenone |
Molekularformel |
C22H33NO2 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
(1R,2S,3S,6R,7R,11R,14R,16S)-2,6-dimethyl-7-propan-2-yl-19-oxa-17-azapentacyclo[14.2.1.02,14.03,11.06,10]nonadec-9-en-8-one |
InChI |
InChI=1S/C22H33NO2/c1-12(2)20-17(24)10-16-14-6-5-13-9-19-23-11-18(25-19)22(13,4)15(14)7-8-21(16,20)3/h10,12-15,18-20,23H,5-9,11H2,1-4H3/t13-,14-,15+,18+,19+,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
YVWOGPJZTKNLJO-BYXPGVIDSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)C=C2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H]5CN[C@H](C4)O5)C)C |
SMILES |
CC(C)C1C(=O)C=C2C1(CCC3C2CCC4C3(C5CNC(C4)O5)C)C |
Kanonische SMILES |
CC(C)C1C(=O)C=C2C1(CCC3C2CCC4C3(C5CNC(C4)O5)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



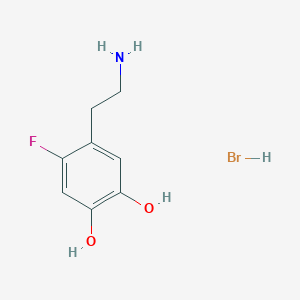

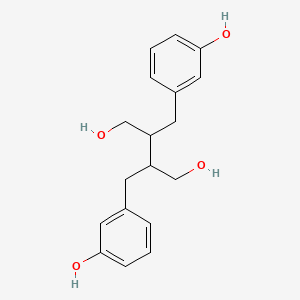
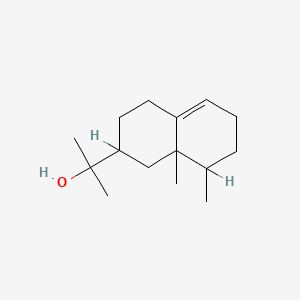
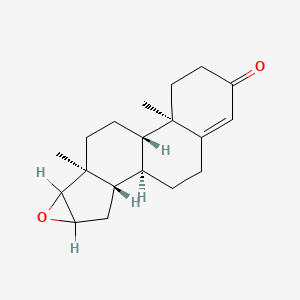
![(6R)-2-methyl-6-[(8R,9S,10R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1203209.png)
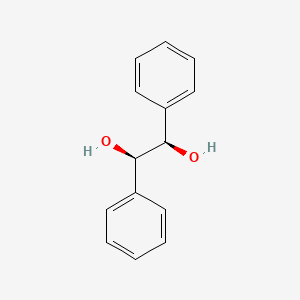
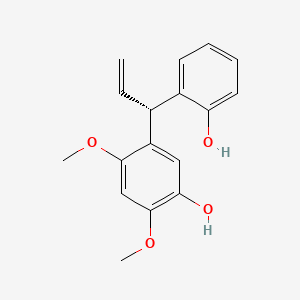
![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)
